Welcome to the BenchChem Online Store!
molecular formula C8H5NO B1256649 Indol-2-one

Indol-2-one

Cat. No. B1256649
M. Wt: 131.13 g/mol
InChI Key: QNLOWBMKUIXCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05783575

Procedure details

POCl3 (100 ml) was added dropwise to a mixture of dry DMF (100 ml) and dichloromethane (100 ml) kept at 0° C. Indolone (50 g) dissolved in dichloromethane (200 ml) and pyridine (50 ml) was added dropwise at 0° C. over a period of 1.5 h. Subsequent stirring at 0° C. for 1 h. The mixture was poured onto icewater (2000 ml) neutralised with NaHCO3 whereafter the mixture was stirred overnight. The aqueous phase was decanted and the organic phase evaporated followed by extraction with ethanol (boiling). The ethanolic phase was evaporated and the crystalline residue recrystallized from ethanol yielding 70 g of (1), m.p. 227° C.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].C[N:7]([CH:9]=O)[CH3:8].N1[C:12](=[O:20])[CH:13]=[C:14]2C=1[CH:18]=[CH:17][CH:16]=[CH:15]2.C([O-])(O)=O.[Na+]>ClCCl.N1C=CC=CC=1>[Cl:3][C:9]1[NH:7][C:8]2[C:14]([C:13]=1[CH:12]=[O:20])=[CH:15][CH:16]=[CH:17][CH:18]=2 |f:3.4|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
N=1C(C=C2C=CC=CC12)=O
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Subsequent stirring at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 0° C
ADDITION
Type
ADDITION
Details
The mixture was poured onto icewater (2000 ml)
STIRRING
Type
STIRRING
Details
was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The aqueous phase was decanted
CUSTOM
Type
CUSTOM
Details
the organic phase evaporated
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethanol (boiling)
CUSTOM
Type
CUSTOM
Details
The ethanolic phase was evaporated
CUSTOM
Type
CUSTOM
Details
the crystalline residue recrystallized from ethanol yielding 70 g of (1), m.p. 227° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1NC2=CC=CC=C2C1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.